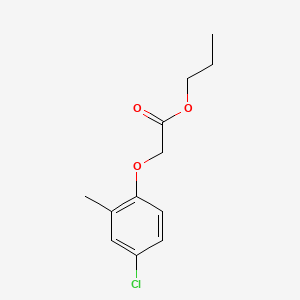
Propyl (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound consists of a propyl ester linked to a (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is particularly valued for its herbicidal properties, making it a significant component in the formulation of various agricultural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous base (e.g., sodium hydroxide).
Conditions: The reaction is typically carried out under reflux.
Products: (4-chloro-2-methylphenoxy)acetic acid and propanol.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is conducted under controlled temperature to prevent over-oxidation.
Products: Oxidized derivatives of the phenoxyacetic acid moiety.
-
Substitution
Reagents: Halogenating agents (e.g., chlorine or bromine).
Conditions: The reaction is carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Propyl (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research, including:
-
Agricultural Chemistry
- Used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and oats.
- Studied for its effectiveness and environmental impact in agricultural settings.
-
Biological Studies
- Investigated for its effects on plant growth and development.
- Used in studies to understand the mechanism of action of phenoxy herbicides.
-
Medicinal Chemistry
- Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
- Studied for its potential antitumor activity.
-
Industrial Applications
- Used in the formulation of herbicidal products for commercial use.
- Studied for its stability and efficacy in various industrial formulations.
Mecanismo De Acción
The mechanism of action of propyl (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant hormone that regulates growth. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of cell elongation and division.
Comparación Con Compuestos Similares
Propyl (4-chloro-2-methylphenoxy)acetate can be compared with other similar compounds, such as:
-
(4-chloro-2-methylphenoxy)acetic acid (MCPA)
- Similar structure but lacks the propyl ester group.
- Used as a herbicide with similar applications.
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
- Contains two chlorine atoms on the phenoxyacetic acid moiety.
- Widely used herbicide with a broader spectrum of activity.
-
Dicamba
- Contains a different aromatic ring structure with methoxy and carboxyl groups.
- Used as a herbicide with a different mode of action.
This compound is unique due to its specific ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its analogs.
Propiedades
Número CAS |
2698-39-7 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
propyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-3-6-15-12(14)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3 |
Clave InChI |
DVMRDJHXBLTNCC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)

![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
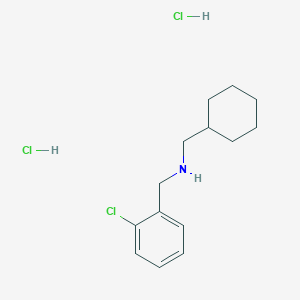



![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
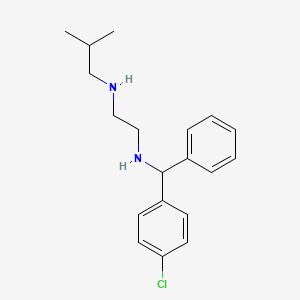
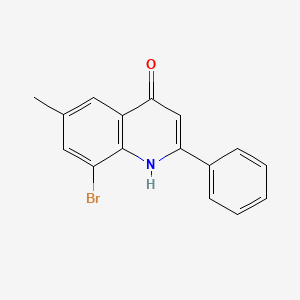
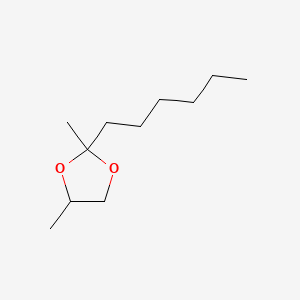
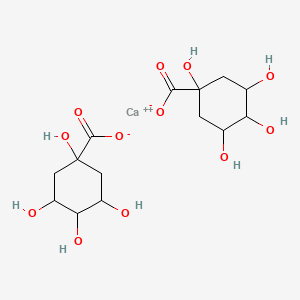
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
